3-bromo-N-cyclopropylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-N-cyclopropylbenzamide and related compounds involves complex reactions, including C-H activation and cycloaddition processes. For instance, research by Guo and Xia (2015) explores the Rh(III)-catalyzed C-H activation/cycloaddition reactions of N-phenoxyacetamide and N-pivaloxybenzamide with cyclopropenes, elucidating the substrate-dependent chemoselectivity and mechanistic insights into these reactions (Guo & Xia, 2015). Additionally, Aman et al. (2021) developed a novel synthetic pathway for 3-(imino)isoindolin-1-ones via Co-catalyzed cyclization of 2-bromobenzamides, demonstrating the versatility of such compounds in synthesis (Aman et al., 2021).
Molecular Structure Analysis
The molecular structure of 3-Bromo-N-cyclopropylbenzamide and similar compounds has been studied through various methods, including X-ray diffraction and DFT calculations. Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
The reactivity and chemical properties of 3-Bromo-N-cyclopropylbenzamide are influenced by its structure. For example, the work by Li et al. (2009) on the assembly of substituted 3-methyleneisoindolin-1-ones via a CuI/l-proline-catalyzed domino reaction process highlights the compound's versatility in chemical transformations (Li et al., 2009).
Physical Properties Analysis
The physical properties of 3-Bromo-N-cyclopropylbenzamide, such as melting points, solubility, and crystalline structure, are essential for its practical applications. The study by Yasuoka et al. (1969) on the crystal structure of N-(p-methoxy phenyl-3-propyl)-p-bromobenzamide provides valuable data on these aspects (Yasuoka et al., 1969).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are crucial for understanding 3-Bromo-N-cyclopropylbenzamide's applications in synthesis and material science. The work by Archambeau et al. (2015) on intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes sheds light on these properties (Archambeau et al., 2015).
Scientific Research Applications
Photosynthesis Inhibition Research
5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, compounds closely related to 3-bromo-N-cyclopropylbenzamide, have been studied for their ability to inhibit photosynthetic electron transport. The efficiency of these inhibitors depends on their lipophilicity and the electronic properties of the substituent in the N-phenyl moiety. These compounds have been found to interact with chlorophyll a and aromatic amino acids in the pigment-protein complexes, mainly in photosystem 2 (Kráľová et al., 2013).
Synthesis and Chemical Reactions
Research involving 3-bromo-N-cyclopropylbenzamide-like compounds includes the synthesis and evaluation of their reactions. For example, the synthesis of small-ring compounds like cyclopropanol, cyclopropyl bromide, and cyclopropylamine has been investigated, providing insights into the reactivity and potential applications of these compounds in various chemical processes (Roberts & Chambers, 1951).
Enzyme Inhibition Studies
Compounds structurally similar to 3-bromo-N-cyclopropylbenzamide have been evaluated for their inhibitory effects on various enzymes. For instance, bromophenol derivatives incorporating cyclopropane moieties have been tested as inhibitors of carbonic anhydrase enzymes, exhibiting potent inhibitory effects in the low nanomolar range (Boztaş et al., 2015).
Antidiabetic Research
Derivatives of bromobenzamide, similar to 3-bromo-N-cyclopropylbenzamide, have been studied for their potential therapeutic applications in metabolic disorders. For example, a compound was evaluated for its antidiabetic potential through peroxisome proliferator-activated receptor activation, demonstrating its ability to alleviate glucose and lipid abnormalities (Jung et al., 2017).
Cancer Research and Apoptosis
3-Aminobenzamide, a compound structurally related to 3-bromo-N-cyclopropylbenzamide, has been used in studies related to cancer and apoptosis. It has been found to protect cells from UV-B-induced apoptosis by acting on the cytoskeleton and substrate adhesion, providing insights into potential therapeutic applications in cancer research (Malorni et al., 1995).
Safety And Hazards
properties
IUPAC Name |
3-bromo-N-cyclopropylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOROVSHSRTGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358450 | |
Record name | 3-bromo-N-cyclopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-cyclopropylbenzamide | |
CAS RN |
337535-74-7 | |
Record name | 3-bromo-N-cyclopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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